A Technical Guide to the Spectroscopic Analysis of 2-Methylphenethyl Alcohol
A Technical Guide to the Spectroscopic Analysis of 2-Methylphenethyl Alcohol
Introduction
2-Methylphenethyl alcohol, also known as o-methylphenethyl alcohol or 2-(2-methylphenyl)ethanol, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] As a derivative of phenethyl alcohol, it finds applications in fragrance, chemical synthesis, and is a valuable building block in the development of more complex molecules. Accurate structural elucidation and purity assessment are critical for its use in research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methylphenethyl alcohol, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The structural identity of 2-Methylphenethyl alcohol is confirmed through the combined interpretation of NMR, IR, and MS data. Each technique provides unique insights into the molecular framework, functional groups, and overall mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of hydrogen atoms. The spectrum of 2-Methylphenethyl alcohol shows distinct signals for the aromatic protons, the two methylene groups, the methyl group, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Multiplet | 4H | Ar-H |
| ~3.83 | Triplet | 2H | -CH₂-H (adjacent to OH) |
| ~2.89 | Triplet | 2H | Ar-CH₂-H |
| ~2.32 | Singlet | 3H | Ar-CH₃ |
| ~1.5 (variable) | Broad Singlet | 1H | OH |
Data are predicted values and may vary slightly based on experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. 2-Methylphenethyl alcohol has nine carbon atoms, but due to symmetry in the aromatic ring, fewer than nine signals may be observed depending on resolution.
| Chemical Shift (δ, ppm) | Assignment |
| ~136.4 | C -CH₃ (Aromatic Quaternary) |
| ~136.1 | C -CH₂ (Aromatic Quaternary) |
| ~130.3 | Ar-C H |
| ~128.9 | Ar-C H |
| ~126.6 | Ar-C H |
| ~126.1 | Ar-C H |
| ~62.5 | C H₂-OH |
| ~36.8 | Ar-C H₂ |
| ~19.1 | Ar-C H₃ |
Data are predicted values and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500–3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100–3000 | Medium | C-H Stretch (Aromatic) |
| 3000–2850 | Medium | C-H Stretch (Aliphatic) |
| 1600–1585, 1500–1400 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| 1320–1000 | Strong | C-O Stretch (Primary Alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (136.19 g/mol ).[1][2][3]
| m/z (Mass/Charge) | Relative Intensity (%) | Fragment Assignment |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | Moderate | [M - CH₂O]⁺ |
| 105 | High (Base Peak) | [C₈H₉]⁺ (Tropylium-like ion) |
Experimental Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical sample like 2-Methylphenethyl alcohol is outlined below. This process ensures that high-quality, interpretable data are acquired for comprehensive structural characterization.
Experimental Protocols
The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Accurately weigh 5-10 mg of 2-Methylphenethyl alcohol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift to 0.00 ppm, although modern spectrometers can lock onto the residual solvent signal. Transfer the solution to a 5 mm NMR tube.
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¹H NMR Data Acquisition :
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Pulse Program : Use a standard single-pulse sequence.
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Spectral Width : Set to a range of approximately 0-12 ppm.
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Acquisition Time : Typically 2-4 seconds.
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Relaxation Delay : A delay of 2-5 seconds is used to allow for full relaxation of protons, ensuring accurate integration.
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Number of Scans : 8 to 16 scans are usually sufficient for a concentrated sample to achieve a good signal-to-noise ratio.
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¹³C NMR Data Acquisition :
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Pulse Program : Use a standard proton-decoupled single-pulse sequence to simplify the spectrum to singlets.
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Spectral Width : Set to a wider range, typically 0-220 ppm.
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Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
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Data Processing :
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Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
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Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-domain spectrum.
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Phase the spectrum to ensure all peaks have a pure absorption line shape.
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Apply a baseline correction to create a flat baseline.
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Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.
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Instrument Setup : Select a spectral range of 4000 to 400 cm⁻¹.
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Background Scan : Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal. This allows the instrument to subtract signals from ambient air (e.g., CO₂ and water vapor).
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Sample Application : Place a single drop of neat 2-Methylphenethyl alcohol directly onto the ATR crystal (e.g., diamond or germanium), ensuring the crystal surface is fully covered.
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Data Acquisition : Acquire the spectrum. Multiple scans (e.g., 16 to 32) are typically co-added to improve the signal-to-noise ratio.
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Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.
Mass Spectrometry (GC-MS Method)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the compound from any volatile impurities before it enters the mass spectrometer.
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Sample Preparation : Prepare a dilute solution of 2-Methylphenethyl alcohol (e.g., ~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
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Gas Chromatography (GC) Method :
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Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.
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Column : Use a capillary column (e.g., DB-5ms) suitable for separating semi-volatile organic compounds.
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Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure all components elute from the column.
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Mass Spectrometry (MS) Method :
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Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analyzer : Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).
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Data Analysis : Identify the GC peak corresponding to 2-Methylphenethyl alcohol. Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a library database for confirmation.
